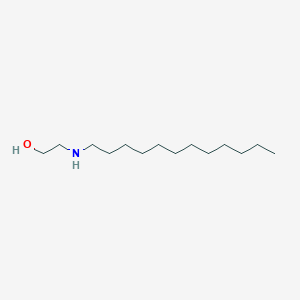

2-(Dodecylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dodecylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16/h15-16H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYSJBICYOIBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877663 | |

| Record name | AMINOETHANOL,N-DODECYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16613-87-9, 72623-73-5 | |

| Record name | Dodecylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16613-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dodecylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072623735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(dodecylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(Dodecylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(dodecylamino)ethanol, a long-chain amino alcohol with applications in various fields, including as a surfactant and a precursor in the synthesis of more complex molecules. This document details the prevalent synthetic route, purification methodologies, and key process parameters.

Synthesis of this compound

The primary industrial method for synthesizing this compound is the nucleophilic addition of dodecylamine to ethylene oxide. This reaction is typically carried out under elevated temperature and pressure to achieve a reasonable reaction rate.

Reaction Scheme

The overall reaction is as follows:

Dodecylamine + Ethylene Oxide -> this compound

Experimental Protocol

The following is a representative experimental protocol based on established methods for the ethoxylation of fatty amines.

Materials:

-

Dodecylamine

-

Ethylene oxide

-

Inert solvent (optional, e.g., toluene)

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

-

Heating and cooling system for the reactor.

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: Dodecylamine is charged into the reactor. If a solvent is used, it is added at this stage.

-

Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

-

Heating: The mixture is heated to the reaction temperature, typically in the range of 120-180°C.

-

Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor under pressure. The pressure is maintained within a range of 5 to 10 atmospheres. The molar ratio of dodecylamine to ethylene oxide is a critical parameter and is typically kept high (e.g., 3:1 to 10:1) to favor the formation of the mono-ethoxylated product and minimize the formation of di- and tri-ethanolamine byproducts.

-

Reaction Monitoring: The reaction is monitored by measuring the uptake of ethylene oxide. The reaction is typically complete within a few hours.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

Product Isolation: The crude this compound is discharged from the reactor.

Key Reaction Parameters

| Parameter | Typical Range/Value | Rationale |

| Temperature | 120 - 180 °C | To ensure a sufficient reaction rate. Higher temperatures can lead to side reactions. |

| Pressure | 5 - 10 atm | To maintain ethylene oxide in the liquid phase and increase its solubility in the reaction mixture. |

| Molar Ratio (Dodecylamine:Ethylene Oxide) | 3:1 to 10:1 | A high excess of the amine minimizes the formation of polyethoxylated byproducts. |

| Agitation | Vigorous | To ensure good mixing of the reactants and uniform temperature distribution. |

| Atmosphere | Inert (Nitrogen) | To prevent side reactions and ensure safety. |

Purification of this compound

The crude product from the synthesis typically contains unreacted dodecylamine, the desired this compound, and potentially small amounts of di- and tri-ethanolamine byproducts. The choice of purification method depends on the desired purity and the scale of the operation.

Fractional Vacuum Distillation

For large-scale and high-purity applications, fractional distillation under reduced pressure is the most effective method.[1] The high boiling point of this compound necessitates the use of a vacuum to prevent thermal decomposition.

Experimental Protocol:

-

Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

-

Charging the Flask: The crude product is placed in the distillation flask with a few boiling chips or a magnetic stirrer.

-

Evacuation: The system is slowly evacuated to the desired pressure, typically in the range of 1-10 mmHg.

-

Heating: The distillation flask is gradually heated using a heating mantle or an oil bath.

-

Fraction Collection:

-

An initial fraction containing any low-boiling impurities and residual solvent is collected and discarded.

-

The temperature is then gradually increased, and the fraction corresponding to the boiling point of this compound at the operating pressure is collected. The boiling point will be significantly lower than the atmospheric boiling point of approximately 341.2°C.[1]

-

The distillation is stopped before any high-boiling byproducts begin to distill.

-

-

Product Recovery: The collected fraction of pure this compound is recovered. This method can yield purities exceeding 99%.[1]

Recrystallization

For laboratory-scale purification, particularly if the crude product is a solid or can be induced to solidify, recrystallization is a viable option.[1] The choice of solvent is crucial for successful recrystallization. Non-polar solvents are generally suitable for this compound.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Hexane or petroleum ether are good starting points for solvent screening.[1]

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to dissolve it completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Crystal Isolation: The crystallized product is collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the terminal methyl group of the dodecyl chain (triplet), multiple methylene groups of the dodecyl chain (multiplet), the methylene group adjacent to the nitrogen (triplet), the methylene groups of the ethanolamine moiety (triplets), and exchangeable protons for the amine and hydroxyl groups (broad singlets). |

| ¹³C NMR | Signals for the individual carbons of the dodecyl chain and the two distinct carbons of the ethanolamine moiety. |

| FTIR | Characteristic absorption bands for N-H stretching (secondary amine), O-H stretching (alcohol), C-H stretching (alkane), and C-N and C-O stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 229.4 g/mol . |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Logic

Caption: Decision logic for the purification of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Dodecylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dodecylamino)ethanol is a long-chain amino alcohol that has garnered significant interest in various scientific and industrial fields. Its amphiphilic nature, possessing both a hydrophilic amino-ethanol head and a hydrophobic dodecyl tail, makes it an effective surfactant. This dual characteristic is central to its applications in areas such as the formulation of detergents, personal care products, and as a corrosion inhibitor. In the realm of biomedical research, its ability to interact with cell membranes has led to investigations into its potential as a component in drug delivery systems and as an antimicrobial agent. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C14H31NO | [1] |

| Molecular Weight | 229.40 g/mol | [2] |

| CAS Number | 16613-87-9 | [1][3] |

| Boiling Point | 341.2°C at 760 mmHg | [4] |

| Density | Approximately 0.862 g/cm³ | [4] |

| Vapor Pressure | 5.39E-06 mmHg at 25°C | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 13 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail the methodologies for key experiments relevant to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, which includes a round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer, and a collection flask.[5]

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[6] It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on pressure. If the pressure is not at 760 mmHg, a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.[7]

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on the analytical balance.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Measurement of Pycnometer Mass with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). The mass is then measured.

-

Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid[7]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form and all additional surfactants added to the system will form micelles.[4]

Methodology: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface tension remains relatively constant because the interface is saturated with surfactant molecules, and any additional surfactant molecules form micelles in the bulk solution.[4][8]

-

Apparatus: A tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) is used to measure the surface tension.

-

Sample Preparation: A series of solutions of this compound in a suitable solvent (typically water) are prepared at various concentrations.[4]

-

Measurement: The surface tension of each solution is measured using the tensiometer.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will show a sharp break or inflection point. The concentration at this inflection point is the CMC.[8]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.

Caption: Workflow for CMC determination by surface tension measurement.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are essential for researchers and professionals working with this versatile compound, enabling a deeper understanding of its behavior and facilitating its effective application in various scientific and industrial contexts. The amphiphilic nature of this compound, quantified by properties such as its CMC, underpins its utility as a surfactant and its potential in advanced applications like drug delivery.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 16613-87-9 | Benchchem [benchchem.com]

- 3. This compound | 16613-87-9 [chemicalbook.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

Solubility of 2-(Dodecylamino)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Dodecylamino)ethanol, a long-chain aliphatic amino alcohol. Due to its amphiphilic nature, stemming from a hydrophilic amino-ethanol head and a hydrophobic dodecyl tail, this compound exhibits complex solubility behavior that is critical for its application in various fields, including as a surfactant, emulsifier, and intermediate in pharmaceutical synthesis.

Understanding the Solubility Profile

This compound's solubility is governed by the "like dissolves like" principle. The long, nonpolar dodecyl chain dictates its affinity for nonpolar organic solvents, while the polar amino-ethanol group allows for some interaction with more polar solvents. Generally, amines with more than four carbon atoms exhibit low water solubility but are soluble in a range of organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The following table summarizes the expected and reported solubility characteristics in common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Limited to Good | The hydroxyl group of the solvent can hydrogen bond with the amine and hydroxyl groups of this compound, but the long alkyl chain limits high solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Limited to Moderate | Dipole-dipole interactions between the solvent and the polar head of the molecule can occur, but the nonpolar tail restricts extensive miscibility. |

| Nonpolar Halogenated | Dichloromethane, Chloroform | Good | The nonpolar nature of these solvents readily solvates the long dodecyl chain, and they can accommodate the polar head group to some extent.[1] |

| Nonpolar Aromatic | Toluene, Benzene | Good | The nonpolar aromatic ring interacts favorably with the hydrophobic dodecyl tail through van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Good | The long alkyl chains of both the solute and the solvent lead to strong van der Waals interactions, resulting in good solubility. |

| Ethers | Diethyl Ether | Good | Diethyl ether is a relatively nonpolar solvent that can effectively solvate the hydrophobic tail of this compound. |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Workflow for Experimental Solubility Determination

References

The Toxicology of 2-(Dodecylamino)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data for 2-(Dodecylamino)ethanol is limited, and much of the information presented herein is based on structurally related compounds. All handling of this chemical should be conducted with appropriate personal protective equipment and in accordance with a thorough institutional safety assessment.

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for this compound (CAS No. 16613-87-9). Due to the scarcity of data for this specific compound, this guide also incorporates information from structurally similar aliphatic amines to provide a more complete toxicological profile. The guide is designed to be a resource for researchers, scientists, and drug development professionals, offering a concise yet detailed summary of acute toxicity, irritation, sensitization, and genotoxicity. Experimental protocols for key toxicological assays are detailed, and workflows are visualized to aid in the understanding of these procedures.

Toxicological Data of this compound

Toxicological Data of Structurally Related Compounds

To build a more comprehensive toxicological profile, data from structurally related amino alcohols are presented below. These compounds share functional groups and/or aliphatic chain characteristics with this compound and can provide insights into its potential toxicological properties.

Acute Oral Toxicity

| Compound | Species | LD50 | Reference |

| 2-[2-(Dimethylamino)ethoxy]ethanol | Rat | 2,460 mg/kg |

Acute Dermal Toxicity

| Compound | Species | LD50 | Reference |

| 2-[2-(Dimethylamino)ethoxy]ethanol | Rabbit | 1,410 mg/kg |

Skin Corrosion/Irritation

| Compound | Species | Result | Reference |

| 2-Diethylaminoethanol | Rabbit | Corrosive | [1] |

| 2-[2-(Dimethylamino)ethoxy]ethanol | - | Causes skin irritation | |

| n-Dodecylamine | - | Causes severe skin burns | [2] |

Serious Eye Damage/Eye Irritation

| Compound | Species | Result | Reference |

| 2-[2-(Dimethylamino)ethoxy]ethanol | - | Causes serious eye damage | |

| n-Dodecylamine | - | Causes serious eye damage | [2] |

Skin Sensitization

| Compound | Species | Result | Reference |

| 2-Diethylaminoethanol | Guinea pig | Not a sensitizer | [1] |

Experimental Protocols

The following sections detail the standardized experimental protocols for key toxicological endpoints, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.[3][4][5][6][7]

Principle: A single sex (typically female) of a rodent species is dosed in a stepwise manner. The outcome of the first step determines the subsequent dose, with the goal of identifying a dose that causes mortality or evident toxicity.[5]

Procedure:

-

Animal Selection: Healthy, young adult rodents of a standard strain are used. Females are generally preferred as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diets and unrestricted drinking water are provided.[8]

-

Dose Preparation and Administration: The test substance is typically administered by gavage using a stomach tube. The vehicle should be inert (e.g., water, corn oil). The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

-

Dosing Procedure: A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). Three animals are dosed. The outcome (survival or death) determines the next step:

-

If mortality is observed, the test is repeated at a lower dose.

-

If no mortality is observed, the test is repeated at a higher dose.

-

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Experimental Workflow for Acute Oral Toxicity (OECD 423).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[9][10][11]

Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is observed and scored over a period of time.[9]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[10]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of the Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation Period: After patch removal, the skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.[9][11]

-

Scoring: Skin reactions are scored according to a standardized grading system.

Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.[8][12][13][14]

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[14]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Pre-examination: Both eyes of the animal are examined for any pre-existing irritation or defects.

-

Application of the Test Substance: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. If damage is not reversible within 72 hours, observations may continue for up to 21 days.[8][13]

-

Scoring: Ocular lesions are scored using a standardized system.

Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405).

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for in vivo skin sensitization testing, as it provides a quantitative measure of the induction phase of sensitization.[15]

Principle: The test measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance to the dorsal surface of the ear. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.[15]

Procedure:

-

Animal Selection: Young adult female mice of a suitable strain (e.g., CBA/Ca or CBA/J) are used.

-

Dose and Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle. A range of concentrations is typically tested.

-

Application: The test substance is applied to the dorsum of both ears daily for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by liquid scintillation counting.

-

Data Analysis: The stimulation index (SI) is calculated for each group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.[16]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.[16]

Procedure:

-

Bacterial Strains: A set of at least five strains is recommended, including TA98, TA100, TA1535, TA1537 or TA97, and TA102 or E. coli WP2 uvrA (pKM101).[16]

-

Metabolic Activation: The test is performed with and without a fraction of rodent liver homogenate (S9 mix) to simulate metabolic activation in mammals.

-

Test Methods: The plate incorporation method or the pre-incubation method can be used.

-

Plate Incorporation: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

Pre-incubation: The mixture is incubated before being mixed with the top agar and plated.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Signaling Pathways

Specific signaling pathways for the toxicity of this compound have not been elucidated. For many aliphatic amines, the primary mechanisms of local toxicity (skin and eye irritation/corrosion) are related to their alkaline properties, leading to saponification of fats and denaturation of proteins, causing cell and tissue damage. Systemic toxicity would depend on the specific structure and metabolic fate of the compound. Further research is required to determine if this compound interacts with specific cellular signaling pathways.

Conclusion

The toxicological profile of this compound is currently incomplete, with available data primarily indicating a potential for skin, eye, and respiratory irritation. In the absence of specific data, a conservative approach to handling is warranted, assuming it may share toxicological properties with structurally related aliphatic amines, which can range from irritant to corrosive. The experimental protocols and workflows provided in this guide, based on international OECD guidelines, offer a framework for any future toxicological evaluation of this compound. Researchers and drug development professionals should use this information as a preliminary guide and conduct appropriate safety assessments before use.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. bemsreports.org [bemsreports.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed? - PMC [pmc.ncbi.nlm.nih.gov]

2-(Dodecylamino)ethanol: A Comprehensive Technical Review of its Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dodecylamino)ethanol is an amphiphilic organic compound characterized by a 12-carbon hydrophobic dodecyl tail and a hydrophilic amino-ethanol head group.[1] This structure imparts surfactant properties, making it a molecule of significant interest in various industrial and biomedical fields. In the realm of drug development, its potential applications are multifaceted, primarily revolving around its utility as a penetration enhancer in transdermal drug delivery, a surfactant in the formulation of nanoemulsions and liposomes, and as an antimicrobial agent. This technical guide provides an in-depth review of the current understanding of this compound's applications, supported by available data and generalized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H31NO | [2] |

| Molecular Weight | 229.40 g/mol | [2] |

| CAS Number | 16613-87-9 | [2][3] |

| Appearance | Not specified | |

| Boiling Point | Approx. 341.2°C at 760 mmHg | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Nature | Amphiphilic | [1] |

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a versatile component in various drug delivery systems.

Transdermal Drug Delivery: A Potent Penetration Enhancer

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most therapeutic agents.[4][5] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug absorption.[6] N-alkylethanolamines, the class of compounds to which this compound belongs, have been investigated as effective penetration enhancers.[7]

Mechanism of Action

The primary mechanism by which amphiphilic molecules like this compound enhance skin penetration is through the disruption of the highly ordered lipid lamellae in the stratum corneum.[5][6][8] The hydrophobic dodecyl tail can intercalate into the lipid bilayers, increasing their fluidity, while the polar head group can interact with the polar head groups of the lipids, creating defects in the lipid packing. This disruption creates pathways for drug molecules to diffuse more readily through the skin.[9][10][11]

Structure-Activity Relationship

Studies on related N-alkyl-amino compounds have shown a bell-shaped relationship between the length of the alkyl chain and the penetration enhancement activity, with optimal activity often observed for chain lengths between 10 and 14 carbons.[7] This suggests that the dodecyl chain of this compound is well-suited for this application. The presence of the ethanolamine headgroup also contributes to its amphiphilicity, which is crucial for its interaction with the stratum corneum lipids.[6]

Experimental Protocol: In Vitro Skin Permeation Study

A generalized protocol for evaluating the skin permeation enhancement effect of this compound using Franz diffusion cells is outlined below.

-

Skin Preparation: Excised human or animal (e.g., porcine or rodent) skin is carefully prepared, with the subcutaneous fat removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Preparation: A topical formulation (e.g., gel, cream, or solution) of the model drug is prepared with and without a specific concentration of this compound.

-

Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C or 37°C. The system is allowed to equilibrate.

-

Dosing: A known amount of the formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated. The ER is the ratio of the Jss with the enhancer to the Jss without the enhancer.

Nanoemulsions for Drug Delivery

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[12][13] Their small droplet size provides a large surface area, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[14]

Role as a Surfactant

As an amphiphilic molecule, this compound can act as a surfactant or co-surfactant in the formulation of nanoemulsions.[15][16] It can reduce the interfacial tension between the oil and water phases, facilitating the formation of small droplets and improving the stability of the nanoemulsion.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion

A general protocol for preparing an oil-in-water (O/W) nanoemulsion using a high-energy method is as follows:[12][17]

-

Oil Phase Preparation: The lipophilic drug is dissolved in a suitable oil (e.g., medium-chain triglycerides, oleic acid). This compound and any other co-surfactants are then added to the oil phase.

-

Aqueous Phase Preparation: The aqueous phase is typically deionized water or a buffer solution.

-

Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under constant stirring to form a coarse emulsion.

-

Homogenization: The coarse emulsion is then subjected to high-energy homogenization using methods such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.[17]

-

Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index (PDI), zeta potential, morphology (using transmission electron microscopy), and drug encapsulation efficiency.

Liposomes for Drug Delivery

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[18][19] They can encapsulate both hydrophilic and lipophilic drugs and are used to improve drug solubility, stability, and targeted delivery.

Potential Role in Liposome Formulation

While not a primary lipid component, the surfactant properties of this compound could potentially be utilized in liposome formulations. It might be incorporated into the lipid bilayer to modify its properties, such as fluidity and charge, or used as a stabilizing agent during the preparation process.

Experimental Protocol: Preparation of this compound-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes:[20]

-

Lipid Film Formation: The primary lipids (e.g., phospholipids, cholesterol) and this compound are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution containing a hydrophilic drug) by gentle rotation above the lipid transition temperature. This leads to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Characterization: The liposomes are then characterized for their size, PDI, zeta potential, morphology, and encapsulation efficiency.[18][21]

Antimicrobial Applications

Amino alcohols are a class of compounds known to exhibit antimicrobial activity.[22][23][24][25] The amphiphilic nature of this compound suggests it may possess such properties.

General Mechanism of Action

The antimicrobial action of many amphiphilic molecules is attributed to their ability to disrupt the integrity of microbial cell membranes.[1] The hydrophobic tail can insert into the lipid bilayer of the cell membrane, while the polar head group interacts with the membrane surface. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some amino alcohols have also been shown to inhibit essential enzymes, such as ATP synthase.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using standard methods like broth microdilution or agar dilution.[26][27][28][29]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: A series of twofold dilutions of this compound are prepared in a suitable growth medium (broth or agar).

-

Inoculation: Each dilution is inoculated with the microbial suspension.

-

Incubation: The inoculated plates or tubes are incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Synthesis of this compound

The primary industrial method for synthesizing this compound is the reaction of dodecylamine with ethylene oxide.[1] This reaction is autocatalytic, where the product itself can catalyze the reaction.

The reaction is exothermic, and careful temperature control is necessary to prevent side reactions. Elevated pressure is also employed to increase the solubility of ethylene oxide. The final product is typically purified by fractional distillation under reduced pressure to achieve high purity (>99%).[1]

Quantitative Data Summary

The available literature lacks specific quantitative data on the performance of this compound in the applications discussed. The following table highlights the type of data that would be valuable for a comprehensive assessment.

| Application | Parameter | Reported Value for this compound |

| Transdermal Delivery | Enhancement Ratio (ER) for specific drugs | Data not available |

| Lag Time Reduction | Data not available | |

| Nanoemulsions | Drug Loading Capacity | Data not available |

| Encapsulation Efficiency | Data not available | |

| Droplet Size Range | Data not available | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Data not available |

Conclusion and Future Perspectives

This compound is a promising excipient for pharmaceutical development due to its favorable amphiphilic properties. Its potential as a skin penetration enhancer, a surfactant in nano-formulations, and an antimicrobial agent warrants further investigation. The primary limitation in fully assessing its utility is the lack of published quantitative data and specific experimental studies. Future research should focus on systematically evaluating its performance in these applications. Specifically, studies determining its enhancement ratios for a range of drugs in transdermal delivery, its efficiency in formulating stable, high-capacity nanoemulsions and liposomes, and its antimicrobial spectrum and potency are crucial. Such data will be invaluable for drug development professionals seeking to leverage the unique properties of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 16613-87-9 [chemicalbook.com]

- 4. formulationbio.com [formulationbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 18. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. Alkanolamine - Wikipedia [en.wikipedia.org]

- 25. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. woah.org [woah.org]

- 29. health.maryland.gov [health.maryland.gov]

An In-Depth Technical Guide to the Synthesis of N-Dodecylaminoethanol from Dodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-dodecylaminoethanol, a valuable intermediate in various chemical and pharmaceutical applications. The primary industrial route, involving the reaction of dodecylamine with ethylene oxide, is detailed, alongside an alternative pathway using 2-chloroethanol. This document includes experimental protocols, quantitative data, and reaction pathway visualizations to support research and development in this area.

Core Synthesis Routes and Mechanisms

N-dodecylaminoethanol is most commonly synthesized through the nucleophilic addition of dodecylamine to ethylene oxide. This reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the desired product.[1] The reaction is known to be autocatalytic, with the hydroxyl group of the product potentially acting as a proton transfer agent to activate the epoxide ring of the ethylene oxide.

An alternative, though less common, method involves the N-alkylation of dodecylamine with 2-chloroethanol. This reaction also proceeds through a nucleophilic substitution mechanism, where the amine displaces the chloride ion from 2-chloroethanol.

Reaction Pathway

The synthesis of N-dodecylaminoethanol from dodecylamine and ethylene oxide can be visualized as a direct nucleophilic attack followed by protonation.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-dodecylaminoethanol.

Method 1: Reaction of Dodecylamine with Ethylene Oxide

This is the most prevalent industrial method for the synthesis of N-dodecylaminoethanol.[1]

Materials:

-

Dodecylamine

-

Ethylene oxide

-

Solvent (e.g., Toluene or solvent-free)

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants.

-

Distillation apparatus for purification.

Procedure:

-

Charge the autoclave reactor with dodecylamine. If a solvent is used, add it at this stage.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the reactor to the desired temperature, typically in the range of 110-160°C.

-

Introduce ethylene oxide into the reactor gradually, maintaining a constant pressure, typically between 50 and 120 bar. The molar ratio of dodecylamine to ethylene oxide should be carefully controlled to minimize the formation of di- and tri-ethoxylated byproducts. An excess of the amine is generally preferred.

-

Maintain the reaction mixture at the set temperature and pressure with continuous stirring for a period of 2 to 6 hours.

-

After the reaction is complete, cool the reactor to room temperature and vent any unreacted ethylene oxide.

-

The crude product is then purified by fractional distillation under reduced pressure to obtain N-dodecylaminoethanol with a purity of >99%.[1]

Method 2: Reaction of Dodecylamine with 2-Chloroethanol

This method provides an alternative route to N-dodecylaminoethanol.

Materials:

-

Dodecylamine

-

2-Chloroethanol

-

A non-polar solvent (e.g., Toluene or Xylene)

-

A base (e.g., Sodium carbonate or Triethylamine) to neutralize the HCl formed.

Equipment:

-

Round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Heating mantle.

-

Separatory funnel.

-

Rotary evaporator.

-

Distillation apparatus.

Procedure:

-

In a round-bottom flask, dissolve dodecylamine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add 2-chloroethanol to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

-

Cool the mixture to room temperature and filter to remove the salt byproduct.

-

Wash the filtrate with water to remove any remaining salts and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis and purification of N-dodecylaminoethanol is outlined below.

Quantitative Data

The yield and purity of N-dodecylaminoethanol are highly dependent on the reaction conditions.

| Parameter | Method 1 (Ethylene Oxide) | Method 2 (2-Chloroethanol) |

| Typical Yield | > 90% (Optimized) | 60-80% |

| Purity (Post-distillation) | > 99%[1] | > 98% |

| Reaction Temperature | 110-160°C | Reflux Temperature of Solvent |

| Reaction Pressure | 50-120 bar | Atmospheric |

| Key Consideration | Control of exothermicity and molar ratio to prevent side reactions. | Removal of HCl byproduct is crucial. |

Characterization Data

The structure and purity of the synthesized N-dodecylaminoethanol can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain protons, the methylene groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl proton.

-

13C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, allowing for confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-dodecylaminoethanol is expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3300-3500 cm-1 corresponding to the O-H stretching vibration of the alcohol group.

-

Bands in the region of 2850-2960 cm-1 due to the C-H stretching vibrations of the alkyl chain.

-

A band around 1050-1150 cm-1 attributed to the C-N stretching vibration.

-

A band around 1000-1100 cm-1 corresponding to the C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of N-dodecylaminoethanol. The expected molecular weight is 229.40 g/mol .[2] The mass spectrum of the di-substituted product, N,N-Bis(2-hydroxyethyl)dodecylamine, shows a molecular weight of 273.45 g/mol , which can be used as a reference for identifying potential byproducts.[3]

Conclusion

The synthesis of N-dodecylaminoethanol from dodecylamine is a well-established process, with the reaction involving ethylene oxide being the preferred industrial method due to its high efficiency and atom economy. Careful control of reaction parameters is crucial for achieving high yields and purity. The alternative route using 2-chloroethanol offers a viable laboratory-scale alternative. The provided protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

The Surfactant of Tomorrow: A Technical Guide to the Biotechnological Applications of 2-(Dodecylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dodecylamino)ethanol, a cationic amphiphilic molecule, is emerging as a compound of significant interest within the biotechnology and pharmaceutical sectors. Its unique structural characteristics—a hydrophilic amino-ethanol head and a lipophilic dodecyl tail—position it as a versatile surfactant and a key building block for novel drug delivery systems. This technical guide explores the potential uses of this compound in the formulation of nanoparticles and liposomes for targeted drug delivery and gene therapy. While specific data on this compound is still emerging, this paper will draw upon established methodologies for similar cationic lipids to provide exemplary experimental protocols and potential characterization parameters.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 16613-87-9) is an organic compound with a molecular weight of 229.40 g/mol and the chemical formula C14H31NO.[1][2][3] Its amphiphilic nature is the cornerstone of its utility in biotechnology, allowing it to interface between aqueous and lipid phases.[4] This property is crucial for the formation of self-assembling nanostructures such as micelles, liposomes, and nanoparticles, which can encapsulate and transport therapeutic agents.[4] The primary amine group in its structure is ionizable, imparting a positive charge that facilitates interaction with negatively charged biological molecules like nucleic acids and cell membranes.

Core Applications in Biotechnology

The potential applications of this compound in biotechnology are centered around its capabilities as a formulation agent for drug and gene delivery.

Nanoparticle-Based Drug Delivery

Cationic lipids are integral components of lipid nanoparticles (LNPs), which have gained prominence as delivery vehicles for a variety of therapeutic payloads, including small molecules, proteins, and nucleic acids. The dodecyl chain of this compound can embed within the lipid core of a nanoparticle, while the charged amino-ethanol head can interface with the aqueous environment and the therapeutic agent.

Illustrative Data for this compound-Based Nanoparticles:

| Parameter | Expected Value | Significance |

| Particle Size (Diameter) | 100 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, crucial for uniform behavior. |

| Zeta Potential | +30 to +50 mV | A positive charge facilitates interaction with negatively charged cell membranes and nucleic acids. |

| Encapsulation Efficiency | > 80% | High encapsulation efficiency is critical for therapeutic efficacy and minimizing off-target effects. |

Gene Therapy and Transfection

The positive charge of this compound at physiological pH makes it a candidate for complexing with negatively charged nucleic acids, such as plasmid DNA and siRNA. This electrostatic interaction is the foundation of its potential as a non-viral gene transfection agent. The resulting lipid-nucleic acid complexes, or lipoplexes, can facilitate the entry of genetic material into cells. Studies have shown that ethanol can enhance the transfection efficiency of cationic lipid-based reagents.[5]

Experimental Methodologies: Exemplary Protocols

The following protocols are based on established methods for the formulation and application of cationic lipid-based nanoparticles and are provided as a guide for researchers working with this compound or similar amino lipids.

Preparation of Cationic Lipid Nanoparticles via Ethanol Injection

This method is widely used for the reproducible formation of unilamellar liposomes and lipid nanoparticles.[6][7]

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or Cholesterol)

-

PEGylated lipid (for stability)

-

Ethanol

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Drug to be encapsulated

Protocol:

-

Dissolve this compound, helper lipid, and PEGylated lipid in ethanol at the desired molar ratio.

-

If encapsulating a lipophilic drug, dissolve it in the ethanol-lipid mixture.

-

Heat the lipid solution and the aqueous buffer separately to a temperature above the phase transition temperature of the lipids.

-

Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer.

-

For hydrophilic drugs, they can be dissolved in the aqueous buffer or loaded into pre-formed nanoparticles using a pH or ion gradient.[6]

-

The resulting nanoparticle suspension is then cooled and can be purified and concentrated using techniques like dialysis or tangential flow filtration to remove ethanol and unencapsulated drug.[8]

-

Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Gene Transfection Protocol

This protocol provides a general framework for transfecting mammalian cells with plasmid DNA using a cationic lipid-based reagent.[9]

Materials:

-

Mammalian cell line of interest

-

Cell culture medium (with and without serum)

-

Plasmid DNA encoding a reporter gene (e.g., GFP)

-

This compound-based lipoplex formulation

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

Lipoplex Formation:

-

Dilute the plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the this compound-based formulation in a serum-free medium.

-

Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Aspirate the old medium from the cells and replace it with fresh serum-free or serum-containing medium.

-

Add the lipoplex solution dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Analyze transgene expression (e.g., via fluorescence microscopy for GFP).

-

Cellular Uptake and Mechanism of Action

Cationic lipid-based nanoparticles are typically internalized by cells through endocytosis.[10] The positive surface charge of the nanoparticles facilitates electrostatic interactions with the negatively charged cell membrane, triggering uptake. Once inside the cell, the nanoparticles are enclosed within endosomes. For the therapeutic payload to be effective, it must escape the endosome and enter the cytoplasm. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of amine-containing cationic lipids. The buffering capacity of the amines leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 16613-87-9 [chemicalbook.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound | 16613-87-9 | Benchchem [benchchem.com]

- 5. Effect of ethanol on lipid-mediated transfection of primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Dual Drug Loaded Nanosized Liposomal Formulation by A Reengineered Ethanolic Injection Method and Its Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-(Dodecylamino)ethanol: A Comprehensive Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Dodecylamino)ethanol, a cationic surfactant with significant potential in pharmaceutical research and drug delivery applications. This document outlines its physicochemical properties, experimental protocols for its use, and its role in the formulation of drug delivery systems.

Introduction to this compound

This compound is an amino alcohol that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic amino-ethanol head group and a hydrophobic dodecyl tail, allows it to self-assemble in aqueous solutions and interact with cell membranes. These properties make it a candidate for use in various drug delivery systems, including liposomes and nanoparticles, to enhance the cellular uptake of therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the behavior of similar long-chain amino alcohols and cationic surfactants. Key physicochemical parameters are crucial for its application in drug delivery and require experimental determination.

Table 1: Physicochemical Properties of this compound

| Property | Chemical Structure |

| IUPAC Name | 2-(dodecylamino)ethan-1-ol |

| CAS Number | 16613-87-9 |

| Molecular Formula | C₁₄H₃₁NO[1][2] |

| Molecular Weight | 229.40 g/mol [1][2] |

| Appearance | Waxy solid or viscous liquid |

| Solubility | Soluble in organic solvents and forms dispersions in water |

Table 2: Surfactant Properties of this compound (Experimental Determination Recommended)

| Parameter | Description | Expected Trend |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. | Expected to be in the millimolar (mM) range in aqueous solutions. |

| Surface Tension at CMC | The surface tension of the solution at the critical micelle concentration. | Significantly lower than that of pure water (72 mN/m at 25°C). |

| Hydrophilic-Lipophilic Balance (HLB) | An empirical value to describe the relationship between the hydrophilic and lipophilic portions of the molecule. | Expected to be in a range suitable for forming oil-in-water emulsions. |

Experimental Protocols

Detailed experimental protocols are essential for the consistent and effective use of this compound in research. The following sections provide methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. Common methods include surface tensiometry and conductivity measurements.[3][4][5][6]

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobilities of the surfactant monomers and micelles.

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a beaker with a conductivity probe.

-

Titrate the water with the stock solution, recording the conductivity after each addition.

-

Plot conductivity as a function of surfactant concentration.

-

The CMC is the concentration at which a distinct change in the slope of the plot is observed.

Preparation of Cationic Liposomes

Cationic liposomes are effective carriers for nucleic acids and other therapeutic molecules. This compound can be used as the cationic lipid component in these formulations. A common method for liposome preparation is the thin-film hydration technique followed by extrusion.

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times.

-

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound-based formulations to determine safe concentration ranges for cellular applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its liposomal formulation for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the concentration.

References

- 1. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-(Dodecylamino)ethanol in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Dodecylamino)ethanol is an amphiphilic molecule that is gaining significant attention in the field of nanotechnology for its role as a versatile agent in the synthesis and stabilization of nanoparticles.[1] Its unique structure, featuring a hydrophilic ethanolamine head group and a hydrophobic dodecyl tail, allows it to function as a surfactant, capping agent, and stabilizer, influencing the size, shape, and dispersity of nanoparticles.[1][2] These characteristics are crucial for a wide range of applications, including catalysis, electronics, and particularly in biomedicine for drug delivery systems.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nanoparticles.

Mechanism of Action

The efficacy of this compound in nanoparticle synthesis stems from its ability to adsorb onto the surface of newly formed nanoparticles.[2] The hydrophobic dodecyl chain provides a steric barrier, preventing aggregation and uncontrolled growth of the nanoparticles, while the hydrophilic ethanolamine head can interact with the aqueous phase, ensuring colloidal stability.[1][6] This dual functionality is essential for producing monodisperse nanoparticles with tailored properties.[7] The amino group can also act as a reducing agent in some synthetic procedures.[8][9]

Application 1: Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely utilized in biomedical applications due to their unique optical properties and biocompatibility.[10] this compound can be employed as a stabilizing agent to control the size and prevent agglomeration of AuNPs during synthesis.

Experimental Protocol: Turkevich-like Method with this compound

This protocol is adapted from the well-established Turkevich method, where a reducing agent is used to reduce gold salts in the presence of a stabilizing agent.[8] Here, this compound acts as a co-stabilizer.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate

-

This compound

-

Ultrapure water

Procedure:

-

Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.

-

In a separate flask, prepare a 1% (w/v) solution of sodium citrate.

-

Bring 100 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.

-

Rapidly add 10 mL of the sodium citrate solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.

-

Immediately following the color change, add 1 mL of a 10 mM ethanolic solution of this compound.

-

Continue boiling and stirring for an additional 15 minutes.

-

Allow the solution to cool to room temperature.

-

The resulting AuNPs can be purified by centrifugation and resuspension in ultrapure water.

Characterization: The synthesized AuNPs should be characterized to determine their size, shape, and stability.

| Parameter | Technique | Typical Results |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical, 15-30 nm |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 25-45 nm |

| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~520 nm[11] |

| Surface Charge | Zeta Potential Measurement | -20 to -40 mV |